

Structure-activity relationship (SAR) of halogenated quinoline derivatives

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Compound of Interest

Compound Name: 2-Methylquinoline-6-carbaldehyde

Cat. No.: B033555

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Anticancer Activity

Halogenated quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including tyrosine kinase inhibition, cell cycle arrest, and apoptosis induction.^[1] The nature and position of the halogen substituent play a crucial role in determining their cytotoxic potency.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various halogenated quinoline derivatives against different human cancer cell lines.

Compound ID	Structure (Key Features)	Halogen & Position	Cancer Cell Line	IC ₅₀ (μM)	Reference
33	Quinoline-chalcone hybrid	4'-Chloro on chalcone moiety	MCF-7 (Breast)	Not specified (EGFR IC ₅₀ = 37.07 nM)	[1]
34	Quinoline-chalcone hybrid	4'-Bromo on chalcone moiety	MCF-7 (Breast)	Not specified	[1]
39	Quinoline-chalcone hybrid	Not specified	A549 (Lung)	1.91	[1]
40	Quinoline-chalcone hybrid	Not specified	K-562 (Leukemia)	5.29	[1]
63	Quinoline-chalcone hybrid	Not specified	Caco-2 (Colon)	5.0	[1]
64	Quinoline-chalcone hybrid	Not specified	Caco-2 (Colon)	2.5	[1]
6-Bromo-5-nitroquinoline (4)	Bromo and Nitro substituted	6-Bromo	HT29 (Colon)	Lower than 5-FU	[2]
10g	7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine	7-(4-fluorobenzylxy)	Multiple human tumor lines	< 1.0	[3]

SAR Insights:

- Position 7: A large, bulky alkoxy substituent at the 7-position, such as a 4-fluorobenzoyloxy group, appears to be beneficial for antiproliferative activity.[3]
- Position 4: The presence of an amino side chain at the 4-position generally enhances anticancer effects.[3]
- Halogen Type: The specific halogen atom (F, Cl, Br) on linked moieties, like a chalcone, can significantly influence activity, often by enhancing binding to target enzymes like EGFR.[1] For instance, derivatives of 8-hydroxyquinoline (8-HQ) have been studied, where halogenation at positions 5 and 7 is common.[4][5]

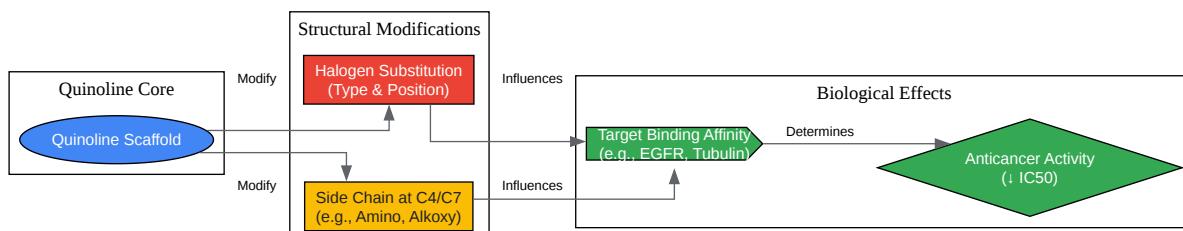
Experimental Protocols

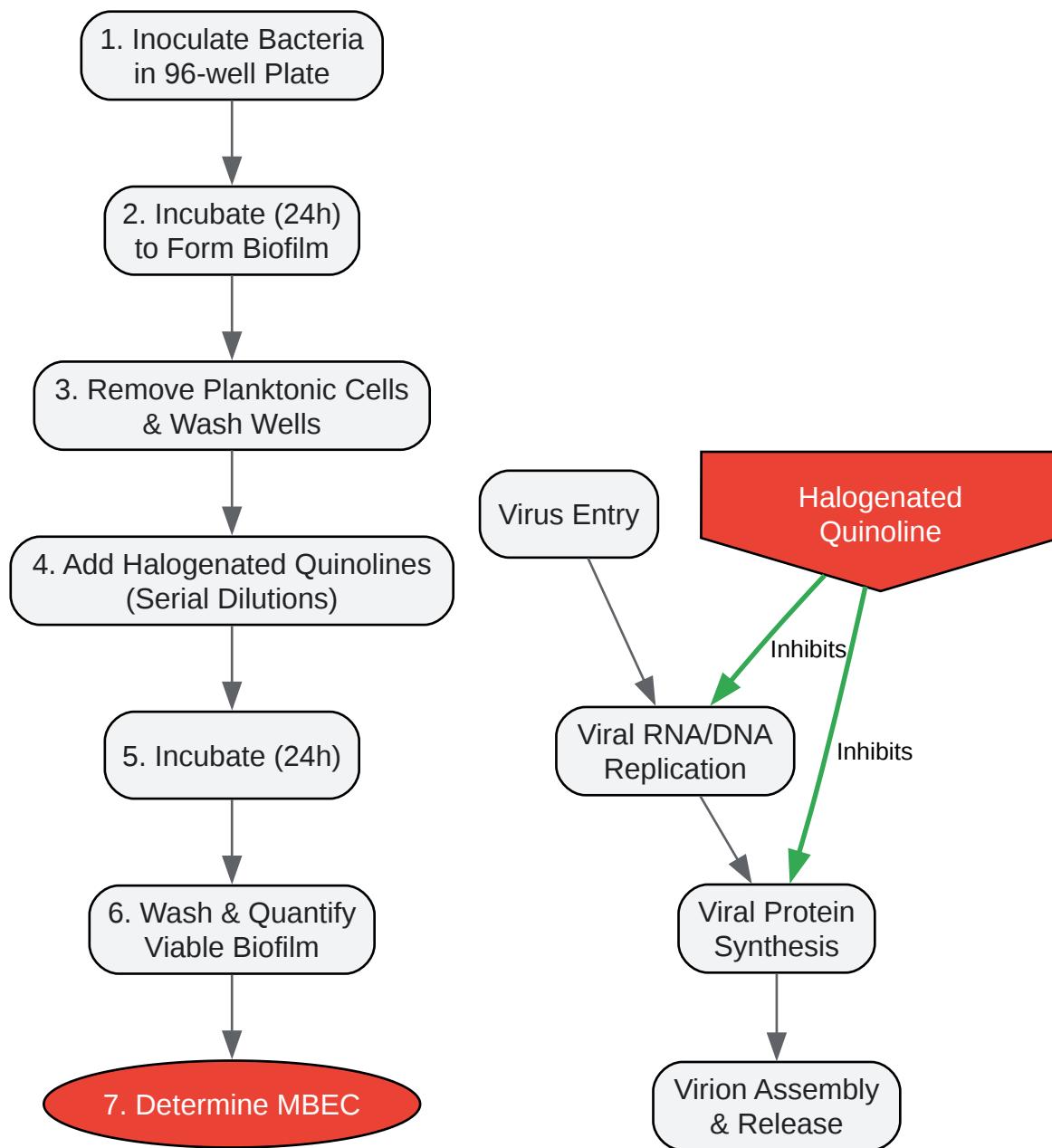
In Vitro Cytotoxicity Assay (MTT/MTS Assay):

- Cell Seeding: Cancer cells (e.g., A549, MCF-7, HT29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5][6]
- Compound Treatment: The cells are treated with various concentrations of the halogenated quinoline derivatives and incubated for a specified period (typically 48-72 hours).[6]
- Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent is added to each well.
- Incubation & Measurement: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
- Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Logical Relationship: Anticancer SAR

The following diagram illustrates the general structure-activity relationship for the anticancer effects of these compounds.





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